4'-O-Methyldavidigenin
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-3,5-8,10,17,19H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZSKKITJGNMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376610 | |
| Record name | 4'-O-Methyldavidigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65428-04-8 | |
| Record name | 4'-O-Methyldavidigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence, Isolation, and Distribution
Botanical Sources and Phytogeography
4'-O-Methyldavidigenin has been documented in several distinct plant species, indicating a scattered but specific botanical distribution.
This compound is a known flavonoid constituent of Artemisia dracunculus L., commonly known as tarragon. nih.gov This perennial herb, a member of the Asteraceae family, is widespread across Eurasia and North America and is cultivated for both culinary and medicinal applications. nih.gov Phytochemical analyses have confirmed the presence of this compound in the plant's herb extracts. nih.gov The species is noted for its chemical variability, with different cultivars or cytotypes, such as Russian tarragon, containing distinct profiles of bioactive compounds. nih.gov Bioassay-guided fractionation experiments on A. dracunculus have successfully isolated various dihydrochalcones and other phenolic compounds, underscoring the plant's significance as a source of these molecules. nih.gov
The compound has been isolated from the leaves of Diplectria beccariana. nih.gov This plant is a member of the Melastomataceae family. In a study focused on identifying potential cancer chemopreventive agents, this compound was one of several known compounds successfully isolated from an ethyl acetate-soluble extract of the plant's leaves. nih.gov
The root of Anneslea lanceolata has been identified as another botanical source of this compound. researchgate.net Anneslea lanceolata, an evergreen tree from the Theaceae family, is endemic to Taiwan. researchgate.net As part of a large-scale screening of Formosan plants for cytotoxic constituents, the root of this species showed significant activity. Subsequent investigation of an active ethyl acetate-soluble fraction led to the isolation and identification of this compound alongside other known compounds and new glucosides. researchgate.net
Table 1: Botanical Sources of this compound
| Species Name | Common Name | Family | Plant Part |
|---|---|---|---|
| Artemisia dracunculus | Russian Tarragon | Asteraceae | Herb |
| Diplectria beccariana | Not Available | Melastomataceae | Leaves |
| Anneslea lanceolata | Not Available | Theaceae | Root |
Isolation Methodologies
The extraction and purification of this compound from plant matrices are achieved through multi-step phytochemical processes, often guided by the compound's biological activity.
Bioactivity-guided fractionation is a primary strategy used to isolate this compound. This technique involves systematically separating a crude plant extract into various fractions and testing each fraction for a specific biological activity. wisdomlib.org The most active fractions are then subjected to further separation until a pure, active compound is isolated. wisdomlib.orgresearchgate.net
This approach was instrumental in the identification of the compound from Anneslea lanceolata. The initial screening identified the plant's root extract as having significant cytotoxic activity against several cancer cell lines. researchgate.net This bioactivity guided the subsequent fractionation process, leading researchers to focus on the active ethyl acetate fraction from which this compound was ultimately purified. researchgate.net Similarly, the isolation of this compound from Diplectria beccariana was part of a broader effort to identify cancer chemopreventive agents, where all isolated compounds were evaluated for their ability to induce quinone reductase, a key enzyme in detoxification pathways. nih.gov For Artemisia dracunculus, bioassay-guided fractionation has been employed to isolate compounds with anti-diabetic properties, such as the ability to inhibit aldose reductase or decrease the expression of enzymes involved in glucose production. nih.gov
The specific protocols for extracting this compound follow a general framework for isolating moderately polar flavonoids from plant material.
Initial Solvent Extraction : The process begins with the extraction of dried and powdered plant material (e.g., leaves, root) with a polar solvent. Methanol (B129727) or ethanol (B145695) are commonly used to create a crude extract containing a wide range of phytochemicals. nih.govresearchgate.netresearchgate.net
Liquid-Liquid Partitioning : The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. This step separates compounds based on their solubility. For the isolation of this compound from both Diplectria beccariana and Anneslea lanceolata, the key step was the successful partitioning of the target compound into the ethyl acetate (EtOAc) fraction. nih.govresearchgate.net Ethyl acetate is a solvent of intermediate polarity, effective for extracting dihydrochalcones and other flavonoid aglycones. nih.gov
Chromatographic Purification : The bioactive ethyl acetate fraction, now enriched with the target compound, undergoes further purification using various chromatographic techniques. While the specific details for this compound are not exhaustively documented in the primary sources, this stage typically involves methods such as column chromatography over silica gel or Sephadex to separate compounds based on their affinity, size, and polarity, yielding the pure compound. mdpi.com
Table 2: Summary of Isolation Methodologies
| Methodology | Description | Application Example |
|---|---|---|
| Bioactivity-Guided Fractionation | Isolation strategy where fractions of a plant extract are tested for biological activity to guide the purification of active compounds. wisdomlib.org | Isolation from Anneslea lanceolata was guided by the extract's cytotoxic activity. researchgate.net |
| Targeted Extraction Protocol | A multi-step chemical process involving solvent extraction, liquid-liquid partitioning, and chromatography to isolate the target compound. | The compound was concentrated in the ethyl acetate fraction during partitioning of extracts from D. beccariana and A. lanceolata. nih.govresearchgate.net |
Advanced Chromatographic Separation Techniques
The isolation and purification of this compound from complex plant matrices necessitate the use of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental to achieving the high purity required for structural elucidation and bioactivity studies.
Preparative HPLC is a cornerstone technique for isolating this compound in substantial quantities. This method often utilizes a reversed-phase C18 column, which separates compounds based on their hydrophobicity. A typical mobile phase for the separation of flavonoids and dihydrochalcones from plant extracts, such as that of Cudrania tricuspidata, involves a gradient elution system. This system commonly employs a mixture of an aqueous solvent (often containing a small percentage of acid, like formic or acetic acid, to improve peak shape) and an organic solvent, such as methanol or acetonitrile. The gradient is progressively altered to increase the organic solvent concentration, thereby eluting compounds of increasing hydrophobicity.
For the analytical separation and quantification of this compound, UPLC coupled with mass spectrometry (MS), particularly UPLC-MS/MS, offers enhanced resolution, sensitivity, and speed compared to traditional HPLC. The smaller particle size of the stationary phase in UPLC columns allows for a more efficient separation, resulting in sharper and more defined peaks. When coupled with a tandem mass spectrometer, this technique provides not only retention time data but also mass-to-charge ratios and fragmentation patterns, which are crucial for the unambiguous identification of this compound, even in complex mixtures.
Co-occurrence with Related Phytochemicals
During the extraction and isolation process, this compound is typically found alongside a suite of other structurally related natural products.
Relationship with Regioisomers (e.g., 4-O-Methyldavidigenin)
Information regarding the natural occurrence and co-isolation of the specific regioisomer, 4-O-Methyldavidigenin, alongside this compound is not extensively documented in publicly available scientific literature. While the existence of various methylated davidigenin (B1221241) derivatives is plausible, current research primarily focuses on the 4'-O-methylated form. The separation of such regioisomers would present a significant chromatographic challenge due to their identical molecular weight and likely similar polarities. Differentiating between these isomers would heavily rely on sophisticated analytical techniques, such as high-resolution mass spectrometry to analyze fragmentation patterns and nuclear magnetic resonance (NMR) spectroscopy to definitively determine the position of the methyl group on the aromatic rings.
Co-isolation with Other Dihydrochalcones and Flavonoids
The phytochemical profile of Cudrania tricuspidata, a primary source of this compound, is rich in a variety of flavonoids and other dihydrochalcones that are frequently co-isolated. The specific compounds that accompany this compound can vary depending on the part of the plant used (e.g., roots, stems, or fruits) and the extraction and fractionation methods employed.
Studies on the chemical constituents of Cudrania tricuspidata have consistently reported the isolation of several other flavonoids and dihydrochalcones from the same fractions containing this compound. These often include other prenylated and non-prenylated flavonoids.
Below is an interactive data table summarizing some of the dihydrochalcones and flavonoids that have been reported to be co-isolated from Cudrania tricuspidata, the natural source of this compound.
| Compound Class | Compound Name |
| Dihydrochalcone (B1670589) | Davidigenin |
| Flavanone | Naringenin |
| Flavonol | Kaempferol |
| Flavonol | Quercetin |
| Dihydroflavonol | Taxifolin |
These compounds share structural similarities with this compound, which explains their co-elution during chromatographic separation. The development of precise and efficient separation protocols is therefore essential to isolate this compound from these related natural products for further research.
Chemical Synthesis and Semisynthesis
Total Synthesis Pathways
Total synthesis allows for the production of 4'-O-Methyldavidigenin from basic chemical building blocks, offering a controlled and scalable method for obtaining the pure compound.
A primary and effective strategy for the total synthesis of this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. Specifically, for this compound, this involves the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) and 4-hydroxyacetophenone in the presence of a base like sodium hydroxide.
Other synthetic strategies that can be employed for the construction of the dihydrochalcone (B1670589) backbone include:
Friedel-Crafts Reaction : This classic organic reaction can be used to form one of the key carbon-carbon bonds in the molecule. ambeed.com
Grignard Reaction : This methodology can also be utilized for the formation of carbon-carbon bonds necessary for constructing the dihydrochalcone skeleton. ambeed.com
Coupling-Cyclization of Vinylsilanes and Alkynylsilanes : Modern transition metal-catalyzed reactions, such as the Mizoroki-Heck coupling-cyclization, provide efficient routes to similar cyclic structures and could be adapted for the synthesis of this compound. frontiersin.org
The selection of appropriate precursor compounds is critical for a successful total synthesis. For the Claisen-Schmidt condensation route to this compound, the key starting materials are:
2-hydroxy-4-methoxybenzaldehyde : This compound provides the A-ring of the dihydrochalcone with the characteristic hydroxyl and methoxy (B1213986) groups.
4-hydroxyacetophenone : This compound forms the B-ring of the final product.
These precursors are commercially available or can be synthesized from simpler aromatic compounds. The term "designer precursors," which refers to close chemical relatives of controlled precursors made to circumvent regulations, is also relevant in the broader context of chemical synthesis. incb.orgunodc.org
Table 1: Key Precursor Compounds for Total Synthesis
| Precursor Compound | Role in Synthesis |
|---|---|
| 2-hydroxy-4-methoxybenzaldehyde | Provides the substituted A-ring |
| 4-hydroxyacetophenone | Provides the substituted B-ring |
Semisynthetic Approaches
Semisynthesis, or partial chemical synthesis, utilizes naturally occurring compounds as starting materials to produce new molecules. wikipedia.org This approach can be more efficient than total synthesis, especially for complex molecules, by leveraging the intricate structures already built by nature. wikipedia.org
This compound can be prepared by the derivatization of other naturally occurring flavonoids. Derivatization is the process of chemically modifying a compound to create a new one with different properties. researchgate.net A key natural precursor for the semisynthesis of this compound is Davidigenin (B1221241) . Davidigenin has a similar dihydrochalcone structure but lacks the methyl group at the 4'-position. The synthesis of this compound from davidigenin would involve a selective methylation step.
Other related flavonoids that could potentially be modified to yield this compound include:
Liquiritigenin chemicalbook.com
Sakuranetin chemicalbook.comnih.gov
Naringenin
The process of derivatization often involves the use of specific reagents to add or modify functional groups. researchgate.netnih.govjfda-online.com
A significant challenge in the semisynthesis of flavonoids is achieving regioselectivity, which is the control of the reaction at a specific position on the molecule. rsc.orgjyu.finumberanalytics.comnih.govrsc.orgrsc.org Since flavonoids often have multiple hydroxyl groups with similar reactivity, protecting and deprotecting strategies are crucial. nih.gov
For the conversion of a precursor like davidigenin to this compound, a regioselective methylation of the 4'-hydroxyl group is required. This can be achieved by:
Selective Protection/Deprotection : The other hydroxyl groups on the molecule can be "protected" with a chemical group to prevent them from reacting. After the desired methylation at the 4'-position, the protecting groups are removed.
Enzyme-Catalyzed Reactions : Enzymes can offer high regioselectivity and are increasingly used in the synthesis of complex natural products.
The development of efficient regioselective methods is an active area of research in synthetic organic chemistry. nih.govnih.gov
Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies
The synthesis of analogs and derivatives of this compound is essential for understanding its structure-activity relationships (SAR). core.ac.uknih.govijrbs.in SAR studies involve systematically modifying the structure of a molecule and evaluating how these changes affect its biological activity. This information is critical for designing more potent and selective compounds.
For this compound, synthetic efforts could focus on:
Varying the substitution pattern on both aromatic rings.
Modifying the three-carbon linker between the two rings.
Introducing different functional groups to explore their impact on properties like solubility and bioavailability.
For example, the synthesis of the regioisomer, 4-O-methyldavidigenin (also known as DMC-2), has been important in comparing the biological activities of these closely related compounds. nih.gov The synthesis of other analogs, such as 2',4'-Di-O-methyldavidigenin and 2',4,4'-Trihydroxy-3'-methylchalcone, further expands the understanding of this class of compounds. core.ac.uk
Table 2: Examples of this compound Analogs for SAR Studies
| Analog Name | Structural Modification | Purpose of Synthesis |
|---|---|---|
| 4-O-Methyldavidigenin (DMC-2) | Isomeric position of the methoxy group | Compare biological activity with this compound |
| Davidigenin | Lacks the 4'-methoxy group | Investigate the role of the methoxy group |
| 2',4'-Di-O-methyldavidigenin | Additional methoxy group at the 2'-position | Explore the effect of multiple methoxy groups |
Biological Activities and Mechanistic Elucidation Preclinical Focus
Investigation of Antioxidant Properties
Research into the direct antioxidant capabilities of 4'-O-Methyldavidigenin has been conducted, although the findings suggest its activity in this area may be limited compared to other well-known antioxidants.
In Vitro Cellular Models of Oxidative Stress
While the compound is generally described as possessing antioxidant properties, specific studies utilizing in vitro cellular models to demonstrate its efficacy in mitigating oxidative stress are not extensively detailed in the current body of scientific literature. mdpi.comnih.gov General antioxidant activity has been assessed through chemical assays rather than cell-based models. For instance, a study involving the chemical synthesis of 4'-O-methylalpinum isoflavone (B191592) evaluated its antioxidant potential using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. derpharmachemica.comderpharmachemica.com The results indicated that the compound exhibited less significant antioxidant activity when compared to the reference compound, vitamin C. derpharmachemica.comderpharmachemica.com The IC50 value for this compound was reported to be greater than 100 µg/ml, suggesting low direct radical scavenging capacity in this particular assay. derpharmachemica.com Researchers have postulated that the limited activity could be attributed to the blocking of the 7-hydroxyl group, which is often crucial for the antioxidant effects of isoflavonoids. derpharmachemica.com
Enzymatic Antioxidant Modulation
Currently, there is a lack of specific preclinical data detailing the effects of this compound on the modulation of enzymatic antioxidants. Studies have not yet been published that investigate its impact on key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPX) in response to oxidative stress.
Anti-inflammatory Research
Significant preclinical research has been conducted on the anti-inflammatory effects of this compound, particularly within the context of neuroinflammation. These studies have utilized in vitro models of microglial cell activation to elucidate the compound's mechanisms of action.
Modulation of Inflammatory Mediators
This compound has demonstrated a notable ability to suppress the production of key inflammatory mediators in activated microglial cells, which are the primary immune cells of the central nervous system.
In a study using the BV2 microglial cell line stimulated with lipopolysaccharide (LPS), pretreatment with this compound (referred to as methylalpinumisoflavone) led to a dose-dependent and significant decrease in the production of pro-inflammatory molecules, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov
Furthermore, its effects have been investigated in the HMC3 human microglial cell line activated by oxysterols (25-hydroxycholesterol and 27-hydroxycholesterol), which are implicated in the inflammatory processes of neurodegenerative diseases. In this model, the compound effectively inhibited both the gene expression and protein secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-1β (IL-1β). mdpi.com The compound also reduced the expression of MHC class II, a cell surface receptor complex involved in antigen presentation and a marker of microglial activation. mdpi.comnih.gov
Table 1: Effect of this compound on Inflammatory Mediators in Microglial Cells
| Cell Line | Inducing Agent | Mediator | Observed Effect | Reference |
|---|---|---|---|---|
| BV2 (Murine Microglia) | LPS (0.5 µg/mL) | Nitric Oxide (NO) | Significant decrease | nih.gov |
| BV2 (Murine Microglia) | LPS (0.5 µg/mL) | Prostaglandin E2 (PGE2) | Significant decrease | nih.gov |
| BV2 (Murine Microglia) | LPS (0.5 µg/mL) | Pro-inflammatory Cytokines | Significant decrease | nih.gov |
| HMC3 (Human Microglia) | Oxysterols (25OHChol, 27OHChol) | Interleukin-6 (IL-6) | Inhibition of gene expression and protein secretion | mdpi.com |
| HMC3 (Human Microglia) | Oxysterols (25OHChol, 27OHChol) | Interleukin-1β (IL-1β) | Inhibition of gene expression | mdpi.com |
| HMC3 (Human Microglia) | Oxysterols (25OHChol, 27OHChol) | MHC Class II | Reduced expression to baseline levels | mdpi.comnih.gov |
Signaling Pathway Interventions
The anti-inflammatory effects of this compound are underpinned by its intervention in key intracellular signaling pathways that regulate the inflammatory response. Research has shown that the compound targets both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.gov
In LPS-stimulated BV2 microglial cells, the reduction in inflammatory mediators was associated with a decrease in the activation of NF-κB. Specifically, this compound inhibited the translocation of the NF-κB subunits p50 and p65 from the cytoplasm into the nucleus, a critical step for the transcription of pro-inflammatory genes. nih.gov
Simultaneously, the compound was found to suppress the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK). nih.gov The inhibition of both NF-κB and MAPK pathways demonstrates a multi-targeted mechanism for its anti-inflammatory action. nih.gov
Table 2: Signaling Pathways Modulated by this compound in BV2 Microglial Cells
| Signaling Pathway | Specific Target | Observed Effect | Reference |
|---|---|---|---|
| NF-κB | p50 subunit translocation | Decreased | nih.gov |
| p65 subunit translocation | Decreased | nih.gov | |
| MAPK | Phosphorylation of ERK1/2 | Decreased | nih.gov |
| Phosphorylation of JNK | Decreased | nih.gov |
Anticancer Research
While isoflavonoids as a chemical class are of significant interest in cancer research, with many studies investigating their potential anticancer effects, there is currently a lack of specific preclinical studies focused on this compound. derpharmachemica.comresearchgate.net Epidemiological research has suggested associations between diets rich in isoflavones, such as those found in soy, and a reduced risk for certain cancers. mdpi.commdpi.comnih.gov However, dedicated in vitro research to evaluate the direct effects of this compound on cancer cell proliferation, apoptosis, or other hallmarks of cancer has not been reported in the available scientific literature.
Cell Culture Models of Neoplastic Proliferation
There is currently no available scientific literature detailing the effects of this compound on neoplastic proliferation in cell culture models. Studies investigating its potential antiproliferative activities against various cancer cell lines have not been identified in the public domain.
Apoptosis Induction Pathways
The ability of this compound to induce apoptosis has not been specifically reported. Research elucidating its potential to trigger programmed cell death, either through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, is not available. Consequently, there is no information on its effects on key apoptotic proteins such as caspases, Bcl-2 family members, or other components of the apoptotic machinery.
Cell Cycle Modulation
Investigations into the impact of this compound on cell cycle progression in cancer cells are absent from the current body of scientific literature. There are no reports on whether this compound can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) or modulate the expression or activity of key cell cycle regulatory proteins like cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors.
Enzyme Inhibition in Cancer Pathways
Specific data on the inhibitory effects of this compound on enzymes that are crucial in cancer-related pathways is not documented. While isoflavones as a class have been studied for their enzyme-inhibiting properties, the specific profile of this compound in this regard remains uncharacterized.
Metabolic Regulation and Signal Transduction
Impact on Insulin (B600854) Signaling Pathways
There is a lack of specific research on the effects of this compound on insulin signaling pathways. Its potential role in modulating key components of this pathway, such as the insulin receptor, insulin receptor substrate (IRS) proteins, phosphoinositide 3-kinase (PI3K), or Akt/protein kinase B, has not been investigated.
Consistent with the absence of data on its impact on the insulin signaling pathway, there are no studies available that demonstrate or suggest that this compound enhances insulin action.
As extensive research has been conducted, it has been determined that there is no publicly available scientific literature detailing the specific biological activities of the chemical compound "this compound" as outlined in the requested article structure. Searches for preclinical studies on the role of this compound in glucose homeostasis, its mechanism of AMPK activation, its effects on lipid metabolism in skeletal muscle, its interplay with other metabolic pathways, and its chemopreventive potential through quinone reductase induction have not yielded any relevant results.
Therefore, it is not possible to generate an article with the requested detailed research findings and data tables for this specific compound.
Other Investigated Biological Activities
Antiviral Properties (e.g., Dengue Protease Inhibition via In Silico Analysis)
Similarly, there is no available research or data from in silico analyses or other experimental methods that specifically examine the antiviral properties of this compound, particularly its potential to inhibit the Dengue virus protease. Computational docking studies and other virtual screening methods are common in the search for novel antiviral agents; however, this compound has not been a reported subject of such investigations in the accessible scientific literature. Consequently, there are no findings to report regarding its efficacy as a Dengue protease inhibitor.
Further research, including in vitro and in vivo preclinical studies, as well as in silico modeling, is necessary to elucidate the potential biological activities of this compound. Without such dedicated scientific inquiry, any discussion of its therapeutic potential remains speculative.
Structure Activity Relationship Sar Studies
Elucidation of Pharmacophoric Features
The biological activity of a compound is determined by its pharmacophore—the specific three-dimensional arrangement of chemical features that enables molecular interaction with a biological target. For 4'-O-Methyldavidigenin, a dihydrochalcone (B1670589) derivative of davidigenin (B1221241), the key pharmacophoric features essential for its bioactivity can be identified by analyzing its structural components.
A typical pharmacophore model for flavonoid-type molecules interacting with enzyme active sites includes hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.gov The structure of this compound comprises:
A Dihydrochalcone Backbone: This C6-C3-C6 framework provides the fundamental scaffold, with two aromatic rings (A and B) connected by a flexible three-carbon bridge. This flexibility allows the molecule to adopt a conformation suitable for fitting into an enzyme's active site.
Aromatic Rings (A and B): These rings serve as hydrophobic features, facilitating van der Waals and π-π stacking interactions with non-polar amino acid residues within the target protein.
Hydrogen Bond Acceptors: The carbonyl group (C=O) on the propane (B168953) bridge, the oxygen of the 4'-methoxy group, and the oxygens of the 2'- and 4-hydroxyl groups all function as hydrogen bond acceptors.
Hydrogen Bond Donors: The hydroxyl groups at the 2'- (A-ring) and 4- (B-ring) positions are crucial hydrogen bond donors.
Pharmacophore models developed for flavonoid inhibitors of aldose reductase highlight the importance of hydrogen bond donors and acceptors for potent inhibition. nih.gov The spatial arrangement of these features in this compound allows it to engage with complementary residues in an enzyme's active site, forming a stable ligand-protein complex that is foundational to its inhibitory activity.
Table 1: Pharmacophoric Features of this compound
| Feature | Structural Motif | Potential Role in Bioactivity |
|---|---|---|
| Hydrophobic Regions | Aromatic Rings A and B | Interaction with non-polar residues in the enzyme active site |
| Hydrogen Bond Acceptor | Carbonyl (C=O) group | Key interaction with active site residues |
| Hydrogen Bond Acceptor | Oxygen of 2'-OH, 4-OH, and 4'-OCH₃ groups | Formation of hydrogen bonds with amino acid side chains |
| Hydrogen Bond Donor | Hydrogen of 2'-OH and 4-OH groups | Formation of hydrogen bonds with amino acid side chains |
Impact of Methylation and Hydroxylation on Bioactivity
The specific pattern of methylation and hydroxylation on the dihydrochalcone skeleton is a critical determinant of the bioactivity of this compound. This is best understood by comparing it to its parent compound, Davidigenin (2',4,4'-trihydroxydihydrochalcone). nih.gov
The key structural difference is the substitution at the 4'-position of the A-ring: a hydroxyl (-OH) group in Davidigenin versus a methoxy (B1213986) (-OCH₃) group in this compound. This seemingly minor change has significant consequences:
Hydrogen Bonding Potential: The primary impact is the removal of a hydrogen bond donating capability. The 4'-OH group in Davidigenin can act as both a hydrogen bond donor and acceptor, whereas the 4'-OCH₃ group in this compound can only function as a hydrogen bond acceptor. This alters the compound's ability to bind to target enzymes that may rely on a hydrogen bond donation at this position for optimal interaction.
Lipophilicity: Methylation increases the molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes and may improve its interaction with hydrophobic pockets within an enzyme's active site.
Metabolic Stability: Methoxy groups can enhance metabolic stability by protecting the phenolic hydroxyl group from rapid phase II metabolism (e.g., glucuronidation or sulfation), potentially leading to improved bioavailability and a longer duration of action.
Comparative Analysis with Regioisomers (e.g., 4-O-Methyldavidigenin)
A regioisomer of this compound is 4-O-Methyldavidigenin, where the methyl group is located on the B-ring's hydroxyl group instead of the A-ring's. The position of this single methyl group significantly alters the molecule's chemical properties and, consequently, its interaction with biological targets.
While both isomers share the same molecular formula, the electronic environment of the A-ring and B-ring are distinct. The A-ring is directly attached to the electron-withdrawing carbonyl group, influencing the acidity and reactivity of its hydroxyl substituents. In contrast, the B-ring is more electronically isolated.
Therefore, placing the methoxy group at the 4-position versus the 4'-position would lead to differences in:
Hydrogen Bonding Geometry: The spatial location of the remaining free hydroxyl groups (key interaction points) is different, which would necessitate distinct binding orientations within an enzyme active site.
Reactivity: The free hydroxyl group (4'-OH in 4-O-Methyldavidigenin vs. 4-OH in this compound) would be the primary site for metabolic conjugation, leading to different metabolic fates.
A comprehensive analysis of the differential biological activities between these two regioisomers requires direct comparative studies. However, based on the available scientific literature, specific research directly comparing the bioactivity of this compound and its regioisomer 4-O-Methyldavidigenin is not available. Such studies would be essential to definitively elucidate how the placement of the methyl ether impacts specific biological effects like enzyme inhibition.
Table 2: Structural Comparison of Davidigenin and its Monomethylated Isomers
| Compound | Structure | Key Difference |
|---|---|---|
| Davidigenin | 2',4,4'-Trihydroxydihydrochalcone | Parent compound with three hydroxyl groups |
| This compound | 2',4-Dihydroxy-4'-methoxydihydrochalcone | Methyl group on the A-ring (4'-position) |
| 4-O-Methyldavidigenin | 2',4'-Dihydroxy-4-methoxydihydrochalcone | Methyl group on the B-ring (4-position) |
Relationship between Structural Motifs and Specific Enzyme Inhibition (e.g., Aldose Reductase)
Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemia. nih.gov Its inhibition is a therapeutic strategy for preventing diabetic complications like neuropathy and retinopathy. mdpi.com Flavonoids and related phenolic compounds are well-documented inhibitors of aldose reductase. The structural motifs of this compound are well-suited for inhibiting this enzyme.
Studies on flavonoid binding to the aldose reductase active site have identified several key interacting amino acid residues, including Tyr48, His110, and Trp111, which form a critical part of the binding pocket. nih.gov The inhibitory action of this compound can be rationalized by the interaction of its structural motifs with these residues:
The Carbonyl Group: The ketone on the propane bridge is a crucial feature. It is positioned to form a strong hydrogen bond with the hydroxyl group of Tyr48, a key catalytic residue.
The A-Ring Hydroxyls: The 2'-hydroxyl group, being ortho to the carbonyl, can form an intramolecular hydrogen bond that planarizes part of the molecule. It can also form an external hydrogen bond with residues like His110. The 4'-methoxy group, being a hydrogen bond acceptor, can interact with other polar residues or water molecules in the active site.
The B-Ring: The B-ring and its 4-hydroxyl group can extend into the "anion binding pocket" of the enzyme. The 4-OH group can form hydrogen bonds with Trp111 or other nearby residues. The aromatic nature of the B-ring allows it to engage in hydrophobic interactions within this pocket.
The flexible three-carbon linker allows the A and B rings to adopt a non-planar orientation that fits optimally within the enzyme's active site. The combination of specific hydrogen bonds from the hydroxyl and carbonyl groups, along with hydrophobic interactions from the aromatic rings, results in a stable enzyme-inhibitor complex, effectively blocking the enzyme's function. nih.gov
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for identifying 4'-O-Methyldavidigenin and confirming its purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Fourier Transform Infrared (FTIR) spectroscopy each provide unique and complementary data to build a complete structural profile of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one ofthe most powerful techniques for the unambiguous structure determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. nih.gov
For this compound, ¹H NMR spectra are used to identify the signals corresponding to protons on the aromatic rings, the aliphatic three-carbon bridge, and the characteristic methoxy (B1213986) group. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the number of neighboring protons and their spatial relationships. scielo.br Similarly, ¹³C NMR spectra show distinct signals for each carbon atom in the molecule, with chemical shifts indicating the carbon's hybridization and electronic environment (e.g., carbonyl, aromatic, aliphatic, methoxy carbons). oregonstate.edu Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often employed to establish definitive correlations between protons and carbons, confirming the complete structural assignment. scielo.br
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are typical for dihydrochalcone (B1670589) skeletons and may vary based on solvent and experimental conditions.)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | ~7.10 (d) | ~130.5 |
| 3 | ~6.80 (d) | ~115.8 |
| 4 | - | ~156.0 |
| 5 | ~6.80 (d) | ~115.8 |
| 6 | ~7.10 (d) | ~130.5 |
| 1' | - | ~114.0 |
| 2' | - | ~158.0 |
| 3' | ~6.0-6.2 (d) | ~96.0 |
| 4' | - | ~159.0 |
| 5' | ~6.0-6.2 (d) | ~95.0 |
| 6' | - | ~132.0 |
| α | ~3.30 (t) | ~46.0 |
| β | ~2.90 (t) | ~30.0 |
| C=O | - | ~205.0 |
| 4'-OCH₃ | ~3.80 (s) | ~55.5 |
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. It provides structural information through the analysis of fragment ions generated from the parent molecule. When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), MS allows for the separation and identification of the compound from complex mixtures. mdpi.com
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. It is typically coupled with liquid chromatography (LC-ESI-MS). For phenolic compounds, analysis is often performed in negative ion mode, where the molecule is detected as a deprotonated species, [M-H]⁻. For this compound (C₁₆H₁₆O₄, molecular weight 272.3 g/mol ), the primary ion observed would be at an m/z (mass-to-charge ratio) of 271.
Tandem mass spectrometry (MS/MS) is used to further probe the structure by inducing fragmentation of the precursor ion. Dihydrochalcones and methylated flavonoids exhibit characteristic fragmentation patterns. mpg.despectrabase.com For the [M-H]⁻ ion of this compound, expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): A common fragmentation for methylated flavonoids, resulting in a fragment ion at m/z 256. hmdb.ca
Loss of water (H₂O): A neutral loss of 18 Da is a characteristic fragmentation for dihydrochalcones, particularly those with free hydroxyl groups on the A-ring. spectrabase.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high resolution and sensitivity. rsc.org However, its application to the analysis of flavonoids and other polyphenols like this compound is limited by their inherent chemical properties. These compounds contain polar hydroxyl (-OH) groups, which make them non-volatile and thermally unstable, and thus unsuitable for direct GC analysis. rsc.orgmdpi.com
Therefore, a critical "consideration" for using GC-MS is the necessity of a chemical derivatization step prior to analysis. oregonstate.edu Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable analogues. A common method for flavonoids is silylation, where active protons on hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com While this adds an extra step to sample preparation, the resulting TMS-derivatives are amenable to separation by GC and subsequent detection by MS, allowing for sensitive quantification and identification. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions within the molecule. mdpi.com The dihydrochalcone backbone of this compound contains aromatic rings and a carbonyl group, which form a chromophore that absorbs UV light.
The UV spectrum of dihydrochalcones is distinct and typically characterized by two main absorption maxima. spectrabase.com Based on data from structurally similar compounds, this compound is expected to exhibit a strong absorption band (Band II) around 280-290 nm, which is characteristic of the benzoyl moiety (the B-ring and the adjacent carbonyl group), and another band (Band I) at a shorter wavelength. mdpi.comspectrabase.com This technique is particularly useful when coupled with High-Performance Liquid Chromatography (HPLC) for the detection and quantification of the compound in extracts.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The FTIR spectrum of this compound provides a molecular "fingerprint," confirming the presence of its key structural components.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretching | Phenolic -OH | 3600 - 3200 (Broad) |
| C-H Stretching | Aromatic C-H | 3100 - 3000 |
| C-H Stretching | Aliphatic C-H (α, β, and -OCH₃) | 3000 - 2850 |
| C=O Stretching | Ketone (Carbonyl) | ~1650 |
| C=C Stretching | Aromatic Ring | 1600 - 1450 |
| C-O Stretching | Aryl Ether (Ar-O-CH₃) & Phenol (Ar-OH) | 1260 - 1000 |
| C-H Bending | Aromatic (Out-of-plane) | 900 - 675 |
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignments
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that utilizes the differential absorption of left and right circularly polarized light. libretexts.orgwikipedia.org This technique is particularly valuable for investigating the structural aspects of optically active chiral molecules, such as this compound. libretexts.orgwikipedia.org Since the stereochemistry of a molecule can significantly influence its biological activity, CD spectroscopy serves as a powerful tool for stereochemical assignments.
The principle of CD spectroscopy lies in the interaction of circularly polarized light with a chiral chromophore. youtube.com When a molecule is chiral, it will preferentially absorb one direction of circularly polarized light over the other. libretexts.org This differential absorption, known as the CD effect, provides information about the molecule's three-dimensional structure. youtube.com The resulting CD spectrum is sensitive to both the absolute configuration and the conformational features of the molecule. youtube.com
For a compound like this compound, which possesses a chiral center, CD spectroscopy can be used to:
Determine the absolute configuration of the chiral center.
Analyze conformational changes in the molecule under different experimental conditions, such as temperature or solvent changes. libretexts.org
Study interactions with other molecules, like proteins or DNA, by observing changes in the CD spectrum upon binding. libretexts.orgyoutube.com
The data obtained from CD spectroscopy, often reported in units of ellipticity, can be compared with theoretical calculations or with spectra of known stereoisomers to make definitive stereochemical assignments. youtube.com This analytical method is less demanding in terms of sample and time requirements compared to X-ray crystallography or NMR, making it a valuable technique in the structural analysis of chiral natural products. youtube.com
Chromatographic Separation and Quantification
Chromatographic techniques are essential for the isolation and quantification of this compound from natural sources and for quality control purposes. High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are the most widely used methods.
Developing a robust HPLC method is crucial for achieving accurate and reproducible quantification of this compound. The process involves optimizing several parameters to ensure good separation from other components in the sample matrix. sigmaaldrich.com Reversed-phase HPLC is commonly employed for the analysis of flavonoids and isoflavonoids.
Key considerations in HPLC method development include the selection of the stationary phase (column), the mobile phase composition, flow rate, and the detector. sigmaaldrich.come-nps.or.kr A diode-array detector (DAD) is often used as it allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. e-nps.or.kr
Below is a table summarizing typical HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for similar flavonoids. e-nps.or.krresearchgate.net
| Parameter | Conditions |
| Column | Reversed-phase C18 (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: (A) 0.1% Formic acid in Water (B) Acetonitrile or Methanol (B129727) |
| Gradient Program | A typical gradient might start with a low percentage of organic solvent (B), increasing over time to elute more nonpolar compounds. For example: 0-40 min, 35-100% B. e-nps.or.kr |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-35 °C |
| Detection Wavelength | 260-350 nm (based on the UV maxima of isoflavonoids) |
| Injection Volume | 5-20 µL |
The validation of the developed HPLC method is a critical step and typically involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to international guidelines. unich.itmdpi.com
The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective analytical tool for the characterization and quantification of individual phenolic compounds like this compound, especially in complex mixtures. nih.gov LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS.
High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, coupled with LC, are particularly effective. nih.gov Techniques like LC-ESI-QTOF-MS/MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry) allow for the determination of the accurate mass of the parent ion and its fragmentation patterns. nih.gov This information is crucial for the unambiguous identification of compounds. nih.gov The negative ion mode is often preferred for the analysis of phenolic compounds as it typically yields more comprehensive spectral information. mdpi.com
The following table outlines a representative set of LC-MS parameters for the analysis of flavonoids.
| Parameter | Conditions |
| LC System | UPLC/HPLC with a reversed-phase C18 column |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for flavonoids mdpi.com |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution analyzer |
| MS Mode | Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification nih.gov |
| Collision Energy | Ramped collision energy (e.g., 20-60 eV) in MS/MS mode to induce fragmentation mdpi.com |
| Data Acquisition | Data-dependent acquisition to trigger MS/MS scans for ions above a certain threshold |
The fragmentation pattern observed in the MS/MS spectrum provides structural information that can help to confirm the identity of this compound by comparing it to reference standards or in-silico fragmentation data.
The quality and efficiency of the extraction procedure are critical for the accurate analysis of this compound from plant materials. researchgate.net The goal of sample preparation is to effectively extract the target analyte from the sample matrix while minimizing the co-extraction of interfering substances. researchgate.net There is no universal extraction method, and the optimal procedure is often specific to the plant material and the target compound. researchgate.net
Common steps in sample preparation for flavonoid analysis include:
Pre-treatment: Plant material is typically dried (e.g., freeze-drying) to preserve the chemical integrity of the compounds and then ground into a fine powder to increase the surface area for extraction. mdpi.com
Extraction: Maceration, sonication, or microwave-assisted extraction are commonly used techniques. researchgate.netnih.gov The choice of solvent is crucial; solvents such as methanol, ethanol (B145695), acetonitrile, or mixtures with water are frequently used for extracting polar to semi-polar compounds like isoflavonoids. researchgate.netmdpi.com For instance, methanol has been widely applied for the isolation of flavonoids and phenolic acids. mdpi.com
Purification/Clean-up: The crude extract is often filtered to remove particulate matter. e-nps.or.kr Further purification steps, such as solid-phase extraction (SPE) or liquid-liquid extraction, may be employed to remove interfering compounds and concentrate the analyte before HPLC or LC-MS analysis.
The selection of the extraction solvent and method can significantly impact the yield and purity of the extracted this compound. researchgate.net
Advanced Analytical Approaches in Complex Mixtures
In the context of botanical extracts, which are inherently complex mixtures, this compound can serve as a chemical marker for quality control and standardization. Advanced analytical techniques are essential for its reliable identification and quantification within these matrices.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a key technology for this purpose. nih.gov It allows for the identification of specific compounds, such as flavonoid adducts, which can serve as potential biomarkers. nih.gov The high mass accuracy of HRMS helps in determining the elemental composition of the detected ions, which greatly enhances the confidence in compound identification.
The process of biomarker identification using LC-HRMS typically involves:
Untargeted Profiling: An initial screening of the botanical extract is performed to generate a comprehensive chemical profile.
Data Processing: Advanced software is used to process the large datasets generated, including peak picking, alignment, and statistical analysis to find significant differences between samples.
Compound Identification: Putative identification of biomarkers like this compound is achieved by matching the accurate mass and MS/MS fragmentation patterns with databases or reference standards.
Quantification: Once identified, a validated LC-MS/MS method, often using multiple reaction monitoring (MRM), can be developed for the precise and accurate quantification of the biomarker in various botanical samples. nih.gov
This approach provides a powerful strategy for not only ensuring the quality and consistency of botanical products but also for investigating the metabolic fate of compounds like this compound in biological systems.
Methodologies for Assessing Phytochemical Interactions (e.g., DESIGNER approach)
The study of phytochemicals within complex botanical extracts presents a significant analytical challenge. The biological activity of an extract is often not attributable to a single compound but rather to the synergistic or antagonistic interactions of multiple constituents. To deconstruct these complex interactions and understand the specific contribution of individual compounds like this compound, specialized analytical approaches are necessary. One such innovative strategy is the DESIGNER (Deplete and Enrich Select Ingredients to Generate Normalized Extract Resources) approach.
The DESIGNER approach is a powerful methodology for investigating the role of specific phytochemicals within a complex mixture. researchgate.net Unlike traditional bioassay-guided fractionation, which isolates individual compounds, the DESIGNER approach selectively removes a target compound from an extract, leaving the rest of the phytochemical matrix largely intact. This creates a "knock-out" extract that can be compared to the original, unaltered extract to determine the specific biological contribution of the removed compound.
A notable application of the DESIGNER approach has been in the study of an ethanolic extract of Artemisia dracunculus (Russian Tarragon), where this compound and its isomer, 4-O-methyldavidigenin, are known bioactive constituents. researchgate.net In this research, the DESIGNER methodology was employed to selectively remove these two compounds from the tarragon extract. By comparing the biological activity of the complete extract with the "knock-out" extract, researchers were able to confirm that this compound and its isomer are major contributors to the extract's effects on enhancing insulin (B600854) signaling in skeletal muscle. researchgate.net
The generation of a "knock-out" extract on a preparative scale for in vitro and in vivo studies is a key feature of the DESIGNER approach. researchgate.net This allows for a more holistic understanding of a compound's function in its natural chemical environment, a perspective that is often lost in traditional single-compound studies.
Below is a data table summarizing the conceptual framework of the DESIGNER approach as applied to the study of this compound in Artemisia dracunculus.
Table 1: Conceptual Framework of the DESIGNER Approach for this compound
| Step | Description | Purpose |
|---|---|---|
| 1. Initial Extract Preparation | An ethanol extract of Artemisia dracunculus is prepared, containing a complex mixture of phytochemicals, including this compound. | To obtain the complete phytochemical matrix for baseline analysis. |
| 2. Selective Depletion | A targeted method is used to selectively remove this compound and its isomer from a portion of the initial extract. | To create a "knock-out" extract that is otherwise chemically identical to the original. |
| 3. Comparative Bioassays | The original extract and the "knock-out" extract are subjected to parallel in vitro and in vivo biological assays. | To determine the specific biological contributions of this compound by comparing the activity of the two extracts. |
Future Directions in 4 O Methyldavidigenin Research
Untapped Biological Targets and Signaling Pathways
Current knowledge regarding the specific biological targets of 4'-O-Methyldavidigenin is still in its nascent stages. Much of its presumed activity is extrapolated from the broader class of isoflavones, which are known to interact with a variety of cellular systems. Future research must prioritize the identification of novel and specific molecular targets for this particular compound. Isoflavones, in general, are recognized for their interaction with nuclear receptors, such as estrogen receptors, and their ability to modulate the activity of key signaling enzymes like tyrosine kinases and peroxisome proliferator-activated receptors (PPARs). nih.govdrugbank.comresearchgate.netnih.gov These receptors and enzymes are pivotal in the regulation of metabolic diseases, inflammatory responses, and cell proliferation. nih.govdrugbank.comresearchgate.netnih.gov
A crucial future direction will be to systematically screen this compound against a wide array of receptors, enzymes, and ion channels to uncover previously unknown interactions. Investigating its influence on complex signaling networks, such as the PI3K/Akt/mTOR pathway, which is central to cell growth and survival, could reveal novel anti-cancer or immunomodulatory properties. mdpi.com Furthermore, exploring its effects on pathways related to neuroinflammation and neurodegeneration could open up new avenues for treating neurological disorders. nih.govresearchgate.net The structural similarity of isoflavones to 17β-estradiol suggests that their biological activities could be mediated through interactions with estrogen receptors, a hypothesis that warrants detailed investigation for this compound. nih.govdrugbank.comoaepublish.com
| Potential Target Class | Examples | Associated Pathologies |
| Nuclear Receptors | Estrogen Receptors (ERα, ERβ), PPARs | Cancer, Metabolic Syndrome, Inflammation |
| Protein Kinases | Tyrosine Kinases, PI3K, Akt | Cancer, Diabetes, Inflammatory Disorders |
| Cellular Signaling Pathways | NF-κB, MAPK, Wnt/β-catenin | Inflammation, Cancer, Developmental Disorders |
| Ion Channels | Voltage-gated ion channels | Neurological Disorders, Cardiovascular Disease |
Advanced Synthetic Strategies for Complex Analogs
The development of advanced synthetic methodologies is paramount for exploring the structure-activity relationships (SAR) of this compound. While classical organic synthesis provides a foundation, future efforts should focus on more sophisticated and efficient strategies to generate a diverse library of analogs. rsc.orgnih.gov These analogs, with targeted modifications to the isoflavone (B191592) core, will be instrumental in optimizing biological activity, improving pharmacokinetic properties, and reducing potential off-target effects. mdpi.com
Combinatorial chemistry, for instance, offers a powerful platform for the rapid synthesis of a large number of structurally related compounds. nih.govmdpi.comacs.orgscispace.com This approach, coupled with high-throughput screening, can accelerate the discovery of new lead compounds with enhanced therapeutic profiles. nih.gov Furthermore, the application of biocatalysis, using enzymes to perform specific chemical transformations, presents a green and highly selective alternative to traditional chemical synthesis. researchgate.netnih.govtandfonline.comacs.orgnih.gov Enzymes can be used to introduce hydroxyl groups, glycosidic linkages, or other functionalities at specific positions on the isoflavone scaffold, leading to the creation of novel derivatives that may possess unique biological activities. tandfonline.comacs.orgnih.gov The development of efficient synthetic routes for isoflavone analogs is an active area of research, with various strategies being explored to create diverse molecular architectures. mdpi.comresearchgate.netresearchgate.net
| Synthetic Strategy | Description | Potential Advantages |
| Combinatorial Synthesis | Automated synthesis of large libraries of related compounds. nih.govmdpi.comacs.orgscispace.com | Rapid generation of diverse analogs for SAR studies. |
| Biocatalysis | Use of enzymes to catalyze specific chemical reactions. researchgate.netnih.govtandfonline.comacs.orgnih.gov | High selectivity, mild reaction conditions, environmentally friendly. |
| Flow Chemistry | Continuous synthesis of molecules in a flowing stream. | Improved reaction control, scalability, and safety. |
| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki and Negishi for building the isoflavone core. rsc.org | Efficient C-C bond formation for core structure synthesis. |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target analyses and embrace a systems-level approach. The integration of "omics" technologies, such as metabolomics and proteomics, will be a cornerstone of future research in this area. These technologies allow for the comprehensive measurement of changes in metabolites and proteins within a biological system in response to a specific stimulus, in this case, this compound.
Metabolomics, the large-scale study of small molecules or metabolites, can provide a functional readout of the physiological state of a cell or organism. nih.govnih.govresearchgate.netresearchgate.net By analyzing the metabolic fingerprints of cells or tissues treated with this compound, researchers can identify the metabolic pathways that are most significantly perturbed. nih.gov This can offer valuable clues about the compound's mechanism of action and potential therapeutic applications. For example, a metabolomic study of breast cancer cells exposed to soy isoflavones revealed significant alterations in glucose and glutamine metabolism. nih.gov
Proteomics, the comprehensive analysis of proteins, can complement metabolomic data by providing insights into the changes in protein expression and post-translational modifications. By identifying the proteins that are up- or down-regulated in response to this compound treatment, researchers can pinpoint the specific cellular machinery that is being affected. This information can help to validate predicted drug targets and uncover novel mechanisms of action.
| Omics Technology | Information Gained | Application in this compound Research |
| Metabolomics | Comprehensive profile of small molecule metabolites. nih.govnih.govresearchgate.netresearchgate.net | Identifying perturbed metabolic pathways and biomarkers of response. |
| Proteomics | Global analysis of protein expression and modifications. | Uncovering protein targets and signaling networks affected by the compound. |
| Transcriptomics | Measurement of gene expression levels. | Understanding the genetic response to this compound treatment. |
Development of Novel Analytical Probes and Detection Methods
The ability to accurately detect and quantify this compound and its metabolites in complex biological matrices is fundamental to advancing our understanding of its pharmacokinetics and pharmacodynamics. While standard analytical techniques like HPLC-MS are valuable, the development of novel analytical probes and detection methods could offer enhanced sensitivity, selectivity, and the ability to visualize the compound's distribution in real-time. researchgate.net
A promising area of future research is the design and synthesis of fluorescent probes specifically tailored to bind to this compound. nih.govfao.orgrsc.orgnih.govmdpi.com Such probes would enable researchers to visualize the subcellular localization of the compound within living cells using advanced microscopy techniques. nih.govnih.gov This could provide unprecedented insights into its mechanism of action by revealing where it accumulates and interacts with cellular components.
Furthermore, the development of biosensors for the detection of this compound and other phenolic compounds could provide a rapid and cost-effective means of analysis. mdpi.comdocumentsdelivered.comresearchgate.netonfoods.itmdpi.com These biosensors could be based on enzymes, such as laccase or tyrosinase, that can recognize and react with phenolic structures, or they could utilize antibodies or other binding molecules with high specificity for the target compound. mdpi.comdocumentsdelivered.comresearchgate.netmdpi.com
| Analytical Tool | Principle of Operation | Potential Application |
| Fluorescent Probes | Molecules that emit light upon binding to a specific target. nih.govfao.orgrsc.orgnih.govmdpi.com | Real-time imaging of this compound in living cells. |
| Enzyme-Based Biosensors | Use of enzymes to detect and quantify phenolic compounds. mdpi.comdocumentsdelivered.comresearchgate.netonfoods.itmdpi.com | Rapid and sensitive detection in biological and environmental samples. |
| Antibody-Based Assays | Use of specific antibodies to detect the target molecule. | Highly selective quantification in complex mixtures. |
| Advanced Mass Spectrometry | High-resolution techniques for structural elucidation and quantification. | Identification and quantification of metabolites in biological fluids. |
Computational Chemistry and In Silico Modeling for Predictive Research
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and development. These approaches can be leveraged to accelerate research on this compound by providing predictive insights into its properties and interactions.
Molecular docking simulations can be used to predict the binding affinity and orientation of this compound with a wide range of protein targets. This can help to prioritize experimental studies and guide the design of more potent and selective analogs. Molecular dynamics (MD) simulations can provide a dynamic view of how the compound interacts with its target over time, offering a deeper understanding of the binding mechanism. nih.govnih.govmdpi.comyoutube.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.govresearchgate.netmdpi.commdpi.com These models can then be used to predict the activity of new, untested analogs, thereby streamlining the drug design process. nih.govresearchgate.netmdpi.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can also be used to predict the pharmacokinetic and toxicological properties of this compound and its derivatives, helping to identify potential liabilities early in the development process.
| Computational Method | Purpose | Benefit for this compound Research |
| Molecular Docking | Predicts binding mode and affinity to a protein target. | Target identification and prioritization. |
| Molecular Dynamics | Simulates the dynamic behavior of a molecule-protein complex. nih.govnih.govmdpi.comyoutube.commdpi.com | Understanding the mechanism of interaction at an atomic level. |
| QSAR | Correlates chemical structure with biological activity. nih.govresearchgate.netmdpi.commdpi.com | Predictive design of more potent analogs. |
| In Silico ADMET | Predicts pharmacokinetic and toxicity properties. | Early assessment of drug-like properties and potential liabilities. |
Q & A
Q. What analytical techniques are recommended for characterizing the structural purity of 4'-O-Methyldavidigenin?
To ensure structural accuracy, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS). Cross-validate findings with existing literature by querying SciFinder or Reaxys for reported spectral data. If discrepancies arise, re-isolate the compound or employ alternative techniques like X-ray crystallography. Melting points and optical rotation values should align with published data, with deviations ≤2°C or ±5%, respectively, to confirm purity .
Q. How can researchers verify whether this compound is a novel or previously reported compound?
Conduct a systematic literature review using SciFinder or Reaxys, filtering for synonyms and structural analogs. Compare spectral data (NMR, IR, MS) and physicochemical properties (e.g., melting points) with existing entries. If the compound is novel, document its synthesis pathway, characterization data, and biological context in detail. For known compounds, cite prior studies and confirm consistency with reported analytical parameters .
Q. What experimental protocols are suitable for isolating this compound from natural sources?
Optimize extraction using polarity-guided fractionation (e.g., ethanol/water gradients) followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Monitor fractions via thin-layer chromatography (TLC) and confirm target compound identity at each stage using UV-vis spectroscopy and NMR. Include negative controls (e.g., solvent-only extractions) to rule out contamination .
Advanced Research Questions
Q. How should researchers design experiments to investigate the mechanistic pathways of this compound's bioactivity?
Employ a combination of in vitro assays (e.g., enzyme inhibition, receptor binding) and in silico molecular docking studies. For cellular models, select cell lines with validated relevance to the target pathway (e.g., cancer, inflammation). Use dose-response curves to establish IC₅₀ values and compare with positive controls. Include knockdown/knockout models (e.g., CRISPR/Cas9) to confirm target specificity. Document deviations from expected outcomes and adjust hypotheses iteratively .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Perform meta-analyses to identify variability sources (e.g., differences in assay conditions, compound purity). Replicate experiments under standardized protocols, including strict controls for solvent effects, incubation times, and cell viability. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify inter-study variability. Publish null or contradictory findings to mitigate publication bias .
Q. How can researchers optimize in vivo models to evaluate the pharmacokinetics of this compound?
Select animal models based on metabolic relevance (e.g., murine for hepatic clearance studies). Administer the compound via multiple routes (oral, intravenous) to assess bioavailability. Collect plasma/tissue samples at staggered timepoints and quantify concentrations using LC-MS/MS. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Address interspecies differences by cross-referencing with in vitro hepatocyte metabolism data .
Q. What methodologies validate the synergistic effects of this compound in combination therapies?
Use checkerboard assays or isobologram analysis to calculate combination indices (CI). Pair the compound with drugs sharing mechanistic pathways (e.g., kinase inhibitors in cancer). Monitor additive, synergistic, or antagonistic effects via real-time cell viability assays (e.g., IncuCyte). Validate findings in 3D organoid models or patient-derived xenografts (PDX) for translational relevance .
Methodological Guidance
Q. How to structure a research paper on this compound to align with journal standards?
Follow the IMRaD format:
- Introduction : Contextualize the compound’s significance, citing prior structural and bioactivity studies. State hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) .
- Methods : Detail synthesis, purification, and assay protocols with replicable precision. Reference established techniques (e.g., ICH guidelines for stability testing).
- Results : Present processed data in tables/figures, highlighting trends and statistical significance. Use appendices for raw data .
- Discussion : Contrast findings with literature, addressing contradictions through methodological critiques. Propose mechanisms for unresolved observations .
What frameworks ensure rigor when formulating research questions about this compound?
Apply the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. Example:
- Population : Human breast cancer cell lines (MCF-7, MDA-MB-231).
- Intervention : this compound at 10–100 µM.
- Comparison : Paclitaxel (positive control) vs. DMSO (negative control).
- Outcome : Apoptosis induction (measured via Annexin V/PI staining). Validate feasibility through pilot studies and ethical compliance (e.g., IRB approval for animal models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
